ORGOEGSBRIEKQT-UHFFFAOYSA-M

Beschreibung

The compound associated with the InChIKey ORGOEGSBRIEKQT-UHFFFAOYSA-M corresponds to 4-Bromo-2-nitrobenzoic acid (CAS No. 1761-61-1), a brominated aromatic carboxylic acid with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. This compound is characterized by its solubility in polar solvents (0.687 mg/mL in water) and moderate bioavailability (score: 0.55) . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Solubility (Water) | 0.687 mg/mL (0.00342 mol/L) |

| Log S (ESOL) | -2.47 |

| Hazard Statements | H302 (Harmful if swallowed) |

The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under mild conditions . Its structure features a bromine atom at the para position and a nitro group at the ortho position relative to the carboxylic acid moiety, influencing its reactivity and applications in pharmaceutical intermediates or organic synthesis.

Eigenschaften

CAS-Nummer |

19447-62-2 |

|---|---|

Molekularformel |

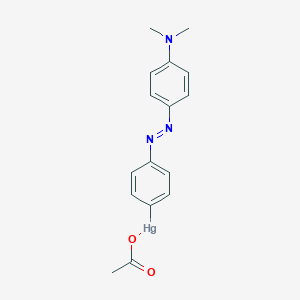

C16H17HgN3O2 |

Molekulargewicht |

483.92 g/mol |

IUPAC-Name |

acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury |

InChI |

InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI-Schlüssel |

ORGOEGSBRIEKQT-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Kanonische SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Andere CAS-Nummern |

19447-62-2 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate 4-DPAPM |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ORGOEGSBRIEKQT-UHFFFAOYSA-M typically involves the reaction of mercury(II) acetate with 4-[[4-(dimethylamino)phenyl]azo]phenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.

Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

Substitution: The acetate group can be substituted with other ligands, such as halides or thiolates, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., thiophenol).

Major Products Formed

Oxidation: Higher oxidation state mercury compounds.

Reduction: Reduced mercury species.

Substitution: New organomercury compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

ORGOEGSBRIEKQT-UHFFFAOYSA-M has several scientific research applications:

Analytical Chemistry: Used as a reagent for the detection and quantification of mercury ions in environmental samples.

Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.

Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging.

Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of this compound involves the coordination of the mercury center with various ligands. The dimethylamino group and phenylazo group play crucial roles in stabilizing the mercury center and facilitating its interactions with other molecules. The molecular targets and pathways involved include coordination with sulfur-containing biomolecules and potential inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Identifier Comparison

Key Observations:

Halogen Substitution Effects: The bromine atom in 1761-61-1 enhances electrophilic aromatic substitution reactivity compared to the chlorine analog (5798-79-8). The meta-bromo isomer (1761-62-2) exhibits lower symmetry, which may alter crystal packing and melting points relative to the para-bromo target compound.

Functional Group Modifications :

- Replacing the carboxylic acid with a hydroxyl group (610-21-1) eliminates acidity, drastically altering solubility and bioavailability. For example, hydroxyl groups enhance hydrogen bonding but reduce lipid solubility .

Nitro Group Position :

- All analogs retain the ortho-nitro group, which strongly withdraws electrons, destabilizing the aromatic ring and directing further substitutions to specific positions.

Table 2: Solubility and Hazard Profile Comparison

| CAS No. | Solubility (Water) | Log S (ESOL) | Hazard Statements |

|---|---|---|---|

| 1761-61-1 | 0.687 mg/mL | -2.47 | H302 |

| 5798-79-8 | Not reported | -2.12* | H302, H315 |

| 610-21-1 | 1.2 mg/mL (estimated) | -1.98* | H318 |

*Estimated based on structural similarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.